Propanamide, 2-(acetylamino)-N-butyl-
Description
Propanamide, 2-(acetylamino)-N-butyl- is a substituted propanamide derivative featuring an acetylamino group at the second carbon and a butyl chain attached to the amide nitrogen. For instance, compounds like NAAMA (2-(acetylamino)-N-methylpropanamide) and Lacosamide (a related anticonvulsant drug) highlight the significance of substituents in dictating solubility, hydration behavior, and biological activity . This article compares the target compound with structurally and functionally related molecules, emphasizing molecular features, research findings, and applications.
Properties
CAS No. |
176249-90-4 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.255 |
IUPAC Name |
2-[acetyl(butyl)amino]propanamide |
InChI |
InChI=1S/C9H18N2O2/c1-4-5-6-11(8(3)12)7(2)9(10)13/h7H,4-6H2,1-3H3,(H2,10,13) |
InChI Key |
NAVZTAFDPJFWTO-UHFFFAOYSA-N |
SMILES |
CCCCN(C(C)C(=O)N)C(=O)C |
Synonyms |
Propanamide, 2-(acetylamino)-N-butyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents: NATA’s indole moiety enables π-π interactions and hydrophobic packing, absent in the aliphatic butyl/acetylamino substituents of the target compound .
- Pharmaceutical Relevance : Lacosamide’s benzyl and methoxy groups contribute to its anticonvulsant activity, suggesting that bulky N-substituents enhance drug-receptor interactions .
Hydration and Osmolyte Interactions
- NAAMA : Studies show urea displaces water around NAAMA’s peptide bond via hydrogen bonding, a behavior critical for understanding protein denaturation .
- NATA : The indole group in NATA causes osmolytes like trehalose to be excluded from its surface, enhancing hydration—a contrast to urea’s destabilizing effects .
- Propanamide, 2-(acetylamino)-N-butyl-: While direct data is lacking, its longer N-alkyl chain likely weakens hydrogen bonding with water compared to NAAMA, analogous to hydrophobic solute behavior .
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